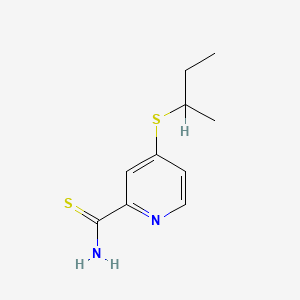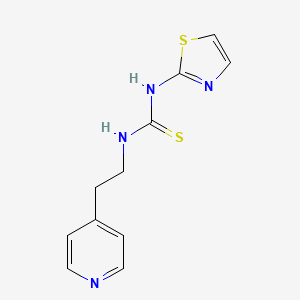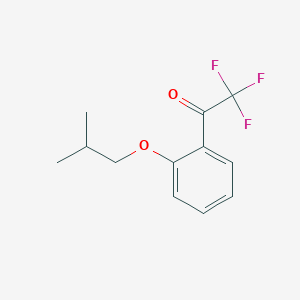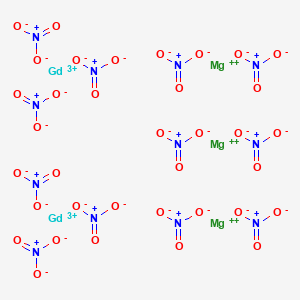
Eosol R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eosol R is an organic compound characterized by its white crystalline solid form at room temperature. It exhibits good solubility in various organic solvents and is commonly used as a reaction reagent in organic synthesis. This compound can function as a catalyst or intermediate in several organic synthesis reactions .
Métodos De Preparación
The preparation of Eosol R typically involves a series of organic synthesis reactions. One common method includes the oxidation of olefins followed by the esterification of carboxylic acids . The specific reaction conditions and reagents used can vary, but the general process involves:
Oxidation of Olefins: This step converts olefins into the corresponding carboxylic acids.
Esterification: The carboxylic acids are then esterified to form this compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Eosol R undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Eosol R has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Eosol R involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, this compound typically acts by:
Catalysis: Facilitating chemical reactions by lowering the activation energy.
Binding to Enzymes: Modulating enzyme activity by binding to active sites or allosteric sites.
Interacting with Cellular Pathways: Influencing cellular processes through interactions with signaling pathways.
Comparación Con Compuestos Similares
Eosol R can be compared with other similar compounds, such as:
Eosol S: Another organic compound with similar solubility and reactivity properties.
Eosol T: Known for its use in different organic synthesis reactions but with distinct functional groups.
This compound is unique due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
1341-71-5 |
|---|---|
Fórmula molecular |
C23H42O4 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl (E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C23H42O4/c1-2-3-4-11-15-21(24)16-12-9-7-5-6-8-10-13-18-23(25)27-20-22-17-14-19-26-22/h9,12,21-22,24H,2-8,10-11,13-20H2,1H3/b12-9+ |
Clave InChI |
SXRAILSODLEVQJ-FMIVXFBMSA-N |
SMILES isomérico |
CCCCCCC(C/C=C/CCCCCCCC(=O)OCC1CCCO1)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCC1CCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


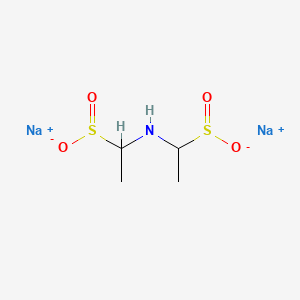
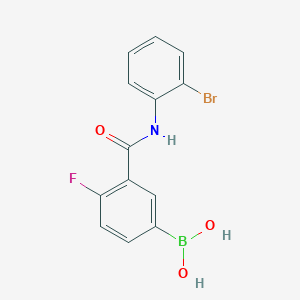
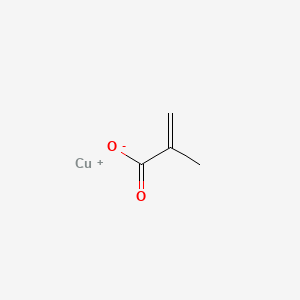
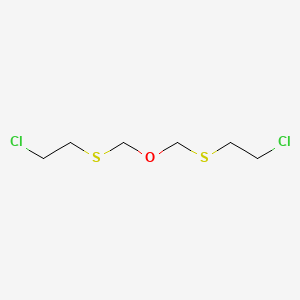


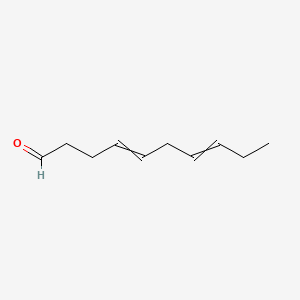

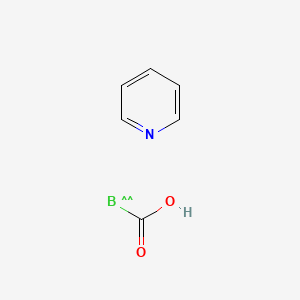
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
